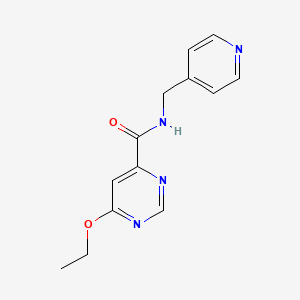

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

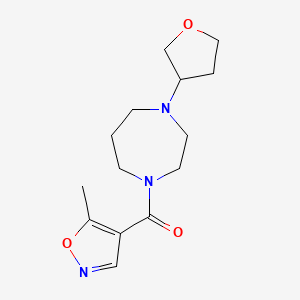

“6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C12H12N4O2 . It is a type of pyrimidine derivative .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide”, can be achieved through various methods. One such method involves the reaction of amidines, styrene, and N, N -dimethylformamide (DMF) by a palladium-catalyzed oxidative process . Another method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process .Molecular Structure Analysis

The molecular structure of “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a pyridine ring via a methylene bridge. An ethoxy group is attached to the 6-position of the pyrimidine ring, and a carboxamide group is attached to the 4-position .Chemical Reactions Analysis

Pyrimidine compounds, including “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide”, are known to undergo various chemical reactions. These reactions are of great interest in the field of organic synthesis due to their various chemical and biological applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide” include its molecular formula (C12H12N4O2), structure, and classification .Wissenschaftliche Forschungsanwendungen

Microwave-mediated Synthesis

A study conducted by Eynde et al. (2001) presents a microwave-mediated, regioselective synthesis approach under solvent-free conditions, showcasing the efficiency of microwave irradiation in the synthesis of novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and other reactants. This method emphasizes a quick and environmentally friendly route to obtain complex pyrimidines, which could be foundational for further derivatization and application in various fields, including medicinal chemistry (Eynde et al., 2001).

Novel Pyrimidines with Anticancer Activity

Another significant application is highlighted by Kumar et al. (2015), who synthesized a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starting from 2(1H) pyridone. This process involved multiple steps, including hydrolysis, de-carboxylation, selective O-alkylation, rearrangement, and coupling with diverse substituted aliphatic amines. The resultant compounds were evaluated for their anticancer activity against human cancer cell lines, with several derivatives showing promising results (Kumar et al., 2015).

Synthesis of Pyrazolopyrimidines Derivatives as Anticancer Agents

Rahmouni et al. (2016) developed a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation of carboxamide with aromatic aldehydes and subsequent treatments to yield a range of derivatives. This study emphasizes the versatility of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Antiviral Activity of Pyrimidine Derivatives

A study by Hocková et al. (2003) on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their antiviral activity, particularly against retroviruses. This research highlights the importance of specific substitutions on the pyrimidine core for achieving significant antiviral effects, offering insights into the design of new antiviral drugs (Hocková et al., 2003).

Modulation of Genotoxicity

Skolimowski et al. (2010) explored the modulation of ethoxyquin genotoxicity by free radical scavengers, including a derivative named N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC). This study provides a fundamental understanding of the role of free radicals in the genotoxicity of compounds and how specific scavengers can mitigate these effects, which is crucial for the safety evaluation of new chemical entities (Skolimowski et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMVQGOTIIRIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)

![2-{[(4-Nitrophenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B2968523.png)